molecular formula C17H25N3O2S B2965000 2-(cyclopentylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one CAS No. 2034252-70-3

2-(cyclopentylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one

Cat. No.: B2965000
CAS No.: 2034252-70-3
M. Wt: 335.47
InChI Key: ZZOVQUBSXWHCCV-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentylsulfanyl group, a piperidinyl group, and a pyrimidinyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the cyclopentylsulfanyl group: This can be achieved through the reaction of cyclopentylthiol with an appropriate electrophile.

    Introduction of the piperidinyl group: This step may involve the reaction of piperidine with a suitable halide or other reactive group.

    Attachment of the pyrimidinyl group: This can be done through nucleophilic substitution reactions involving 2-methylpyrimidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The piperidinyl and pyrimidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(cyclopentylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-13-18-9-8-16(19-13)22-14-5-4-10-20(11-14)17(21)12-23-15-6-2-3-7-15/h8-9,14-15H,2-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOVQUBSXWHCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CSC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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